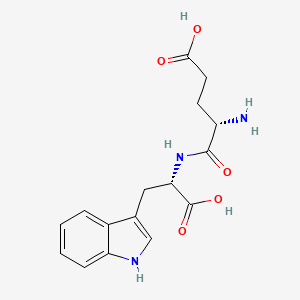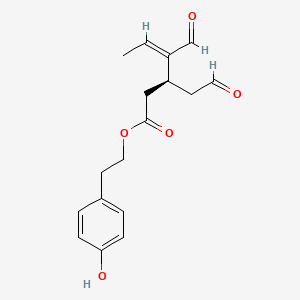
Oleylphosphocholine
Overview
Description
Oleylphosphocholine is an alkylphospholipid compound that is structurally similar to miltefosine. It has garnered attention for its potential therapeutic applications, particularly in the treatment of visceral leishmaniasis . This compound is known for its efficacy and tolerability in various laboratory models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleylphosphocholine can be synthesized through a series of chemical reactions involving the esterification of oleyl alcohol with phosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Oleylphosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Oleylphosphocholine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of alkylphospholipids in various chemical reactions.
Biology: Investigated for its potential as an antifungal agent against Candida albicans biofilms.
Medicine: Explored for its therapeutic potential in treating visceral leishmaniasis and cutaneous leishmaniasis
Industry: Utilized in the formulation of liposomal drug delivery systems for targeted therapy.
Mechanism of Action
Oleylphosphocholine exerts its effects by interacting with the cell membrane of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific pathways involved in membrane synthesis and repair, making it effective against various pathogens . The molecular targets include enzymes involved in phospholipid metabolism and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: An alkylphospholipid with similar structural properties and therapeutic applications.
Amphotericin B: An antifungal agent with a different mechanism of action but similar therapeutic uses.
Paromomycin: An antibiotic with activity against similar pathogens.
Uniqueness
Oleylphosphocholine is unique due to its high efficacy and low toxicity profile compared to other similar compounds. It has shown superior activity in laboratory models of visceral leishmaniasis and cutaneous leishmaniasis, making it a promising candidate for further development .
Properties
CAS No. |
76622-80-5 |
|---|---|
Molecular Formula |
C23H48NO4P |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12- |
InChI Key |
SLVOKEOPLJCHCQ-SEYXRHQNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oleylphosphocholine; OIPC; OLPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)



![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)









